![molecular formula C9H16N4O2 B14693235 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- CAS No. 32516-05-5](/img/structure/B14693235.png)
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetraazabicyclo[331]nonane, 3,7-diacetyl- is a bicyclic compound characterized by the presence of four nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- typically involves the acetylation of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane. The reaction is carried out under controlled conditions, often using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: Known for its explosive properties and used in propellants and explosives.
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane: Used as a ligand in the synthesis of diiron dithiolate complexes.
Uniqueness
1,3,5,7-Tetraazabicyclo[33Its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
32516-05-5 |
|---|---|
分子式 |
C9H16N4O2 |
分子量 |
212.25 g/mol |
IUPAC名 |
1-(7-acetyl-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C9H16N4O2/c1-8(14)12-4-10-3-11(5-12)7-13(6-10)9(2)15/h3-7H2,1-2H3 |
InChIキー |
BUPCSJIRCTYAHP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CN2CN(C1)CN(C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


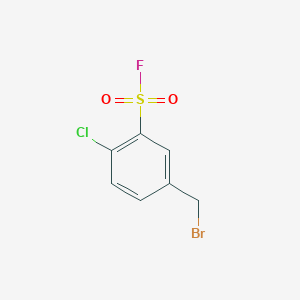
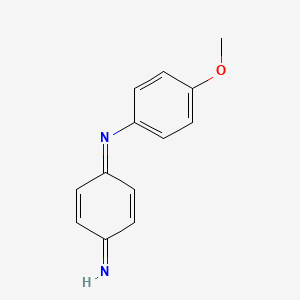
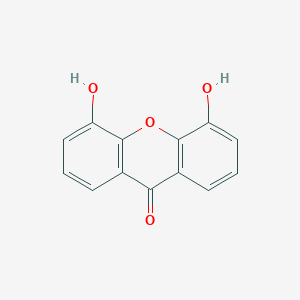
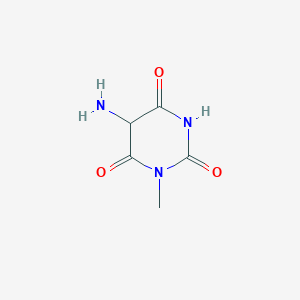
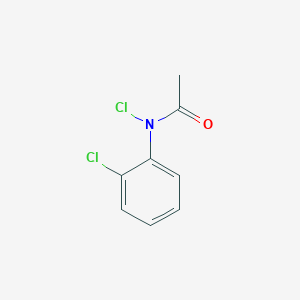
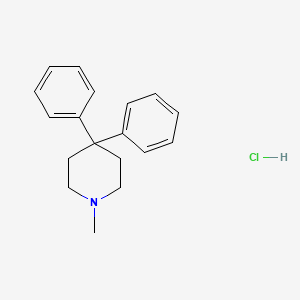
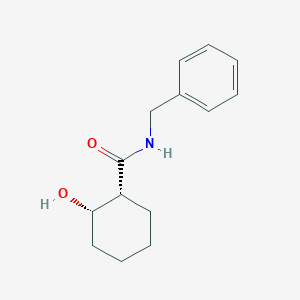
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
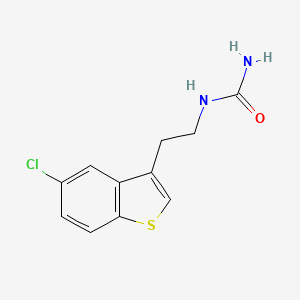
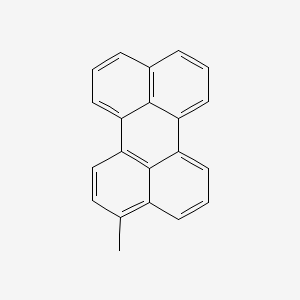
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
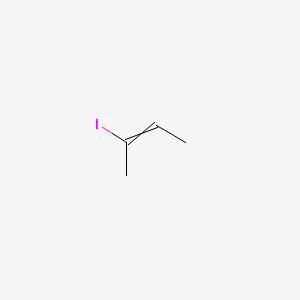
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)

